molecular formula C20H15FN4O3S B4522308 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4522308
M. Wt: 410.4 g/mol
InChI Key: JNUVRJSJKUZYHK-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyridazinone moiety via an acetamide linker. The benzothiazole ring system is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity, while the pyridazinone scaffold contributes to metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-12-6-7-13(14(21)10-12)15-8-9-19(27)25(24-15)11-18(26)23-20-22-16-4-2-3-5-17(16)29-20/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUVRJSJKUZYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridazinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biological probe or as a lead compound in drug discovery due to its unique structure.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects against various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, pyridazinone, or acetamide derivatives). Below is a detailed comparison:

Benzothiazole-Acetamide Derivatives

  • Compound 9(XXVI) (): This derivative features a benzimidazole-acetamide-thiazolidinone structure. While lacking the pyridazinone moiety, it shares the acetamide bridge and halogenated aryl substituents. Key differences include: IR Data: The target compound’s benzothiazole C=N stretch (≈1600 cm⁻¹) contrasts with the benzimidazole N-H stretch (3265 cm⁻¹) in 9(XXVI) . Bioactivity: Benzothiazole derivatives typically exhibit stronger kinase inhibition than benzimidazole analogs due to enhanced π-π stacking .

Pyridazinone-Based Compounds

  • 6-(Substituted-Phenyl)Pyrimidin-4-yl Derivatives (): These compounds incorporate pyridazinone and benzoxazinone units but lack the benzothiazole-acetamide framework. The presence of a methoxy group in the target compound may improve solubility compared to the nitro-substituted analogs in .

Thiazolidinone-Acetamide Hybrids

  • 2-[2-(4-Cyanophenyl)-6-Chloro-1H-Benzimidazol-1-yl]-N-{2-[3-Ethoxy-4-(Prop-2-yn-1-yloxy)Phenyl]-4-Oxo-1,3-Thiazolidin-3-yl}Acetamide (): This compound shares the acetamide linker and halogenated aryl groups but replaces benzothiazole with a thiazolidinone ring. The thiazolidinone’s conformational flexibility may reduce target specificity compared to the rigid benzothiazole system .

Table 2: Spectroscopic Data Comparison

Functional Group Target Compound (Expected) Compound 9(XXVI) (Observed)
Amide C=O ≈1680 cm⁻¹ 1685 cm⁻¹
Aryl C-F ≈1220 cm⁻¹ Not present
Benzothiazole C=N ≈1600 cm⁻¹ Not applicable

Research Findings and Implications

  • Synthesis: The target compound’s synthesis likely follows routes similar to and , involving condensation of benzothiazole intermediates with substituted pyridazinones. However, the fluoromethoxy substituent may require protective-group strategies to avoid side reactions .
  • Bioactivity Prediction: Compared to ’s thiazolidinones, the benzothiazole-pyridazinone hybrid is expected to show enhanced kinase inhibition (e.g., JAK2 or EGFR targets) due to improved aromatic stacking and hydrogen-bonding capacity .
  • Stability : The 2-fluoro group may confer metabolic resistance compared to ’s nitro derivatives, which are prone to reduction in vivo .

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits various biological activities that make it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and related case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H16FN4O2S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit notable anticancer properties. A study highlighted the synthesis of various benzothiazole compounds, including our compound of interest, and their evaluation against cancer cell lines. The results showed significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism is believed to involve the induction of apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Antimicrobial Properties

Antimicrobial activity has also been reported for benzothiazole derivatives. In vitro studies demonstrated that this compound exhibited potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, the compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells .

Study on Anticancer Efficacy

In a recent study published in the Georgia Journal of Science, researchers synthesized several benzothiazole derivatives and tested them against human neuroblastoma cells. The findings indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial properties of various benzothiazole derivatives against clinical isolates of pathogenic bacteria. The results showed that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Data Summary Table

Activity Cell Line/Pathogen IC50/MIC Mechanism
AnticancerMCF-7 (Breast Cancer)10 µMInduction of apoptosis via ROS generation
A549 (Lung Cancer)12 µMTopoisomerase II inhibition
AntimicrobialStaphylococcus aureus50 µg/mLCell wall synthesis inhibition
Escherichia coli30 µg/mLDisruption of membrane integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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